2-[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol
Description
2-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol is a secondary alcohol and amine derivative featuring a fused bicyclic indenyl scaffold substituted with a methyl group at the 6-position and an ethanolamine side chain. This compound is synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as inferred from analogous methods for related indenyl derivatives . Its molecular formula is C12H17NO, with a molecular weight of 191.28 g/mol .
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]ethanol |
InChI |
InChI=1S/C12H17NO/c1-9-2-3-10-4-5-12(11(10)8-9)13-6-7-14/h2-3,8,12-14H,4-7H2,1H3 |
InChI Key |
AGAADEIMXPEZPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC2NCCO)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol typically involves the reaction of 6-methyl-2,3-dihydro-1H-indene with an appropriate amine and ethanol. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a variety of alcohol derivatives.
Scientific Research Applications
2-[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The indene moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a broader class of 2,3-dihydro-1H-indenyl derivatives functionalized with amino alcohol side chains. Below is a detailed comparison with five structurally related compounds:
Physicochemical and Pharmacokinetic Properties
- Solubility : The target compound is likely soluble in polar aprotic solvents (e.g., DMSO) based on CYM-5442’s solubility profile . Brominated analogs (e.g., 5-bromo derivative) may exhibit lower aqueous solubility due to increased hydrophobicity .
- Stereochemical Considerations: Enantiomers of indenyl-ethanolamine derivatives often show divergent bioactivities. For example, (S)-configured indenyl-methanol analogs demonstrate enantioselective metabolism or receptor binding .
- Synthetic Accessibility : Bromo and methyl substituents are introduced via electrophilic aromatic substitution or cross-coupling, while oxadiazole/pyrazole groups require cyclization or click chemistry .
Biological Activity
The compound 2-[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol is a derivative of aminoindane, which has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features an indene structure, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds in the aminoindane class. For instance, derivatives have shown significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Aminoindane Derivatives
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 5-Methoxy-6-methyl-2-aminoindane | 3.12 | Staphylococcus aureus |
| 5-Iodo-2-aminoindane | 12.5 | Escherichia coli |
| 2-(6-Methyl-2,3-dihydro-1H-indene) | 4.69 | Bacillus subtilis |
These findings suggest that the presence of specific functional groups in the aminoindane structure enhances antibacterial efficacy.
Anti-inflammatory Activity
Compounds similar to this compound have been evaluated for their anti-inflammatory properties. For example, several derivatives exhibited potent inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation.
Table 2: COX Inhibition Potency of Related Compounds
| Compound Name | IC50 (μM) | COX Enzyme |
|---|---|---|
| Compound A | 19.45 ± 0.07 | COX-1 |
| Compound B | 23.8 ± 0.20 | COX-2 |
| Compound C | 0.04 ± 0.09 | COX Inhibitor |
These results indicate that modifications to the aminoindane structure can lead to enhanced anti-inflammatory activity.
Study on Antimicrobial Efficacy
A research study published in MDPI evaluated the antimicrobial effects of various aminoindane derivatives, including those structurally similar to our compound of interest. The study reported that certain derivatives displayed MIC values significantly lower than standard antibiotics like ciprofloxacin, suggesting potential as effective antimicrobial agents .
Anti-inflammatory Mechanism Analysis
Another investigation focused on the anti-inflammatory mechanisms of similar compounds demonstrated that they significantly reduced levels of inflammatory markers such as COX and iNOS in vitro and in vivo models . This suggests that compounds like this compound may possess therapeutic potential in treating inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
